molecular formula C23H20N6O3 B11036653 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Número de catálogo: B11036653
Peso molecular: 428.4 g/mol
Clave InChI: QSIUKRRDKYREAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic core structure. The molecule features a 7-[2-(3,4-dimethoxyphenyl)ethyl] substituent and a 2-pyridin-4-yl group. Its molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.5 g/mol (calculated).

Propiedades

Fórmula molecular

C23H20N6O3

Peso molecular

428.4 g/mol

Nombre IUPAC

11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H20N6O3/c1-31-19-4-3-15(13-20(19)32-2)7-11-28-12-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-5-9-24-10-6-16/h3-6,8-10,12-14H,7,11H2,1-2H3

Clave InChI

QSIUKRRDKYREAA-UHFFFAOYSA-N

SMILES canónico

COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5)OC

Origen del producto

United States

Métodos De Preparación

Formation of the Triazolopyrimidine Core

Reaction of 3-amino-1,2,4-triazole with 2-chloronicotinic acid derivatives under basic conditions generates the triazolopyrimidine intermediate. In a representative protocol, 2-hydrazinonicotinic acid reacts with dimethyl-N-cyanoimidodithiocarbonate in ethanol with triethylamine catalysis, followed by acid-mediated cyclization to yield 2-methylthio-pyrido-triazolopyrimidin-5-one.

Optimized Conditions

  • Solvent: Ethanol or DMF

  • Catalyst: Triethylamine (0.25 mol)

  • Temperature: 80–120°C

  • Yield: 74–89%

Substitution at C-2 is achieved by replacing dimethyl-N-cyanoimidodithiocarbonate with pyridin-4-yl isocyanate derivatives, introducing the pyridin-4-yl group early in the synthesis.

Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain

The 7-position substituent is installed via N-alkylation using 2-(3,4-dimethoxyphenyl)ethyl bromide or iodide.

Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl] Intermediates

The side chain precursor, 2-(3,4-dimethoxyphenyl)ethylamine, is acylated with trifluoroacetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide, as described in. Deprotection under basic conditions yields the free amine, which undergoes alkylation with the triazolopyrimidine core.

Key Data

ParameterValueSource
Acylation Yield97%
Alkylation SolventDMF
Reaction Time18 h

Functionalization and Final Coupling

Suzuki-Miyaura Cross-Coupling for Pyridin-4-yl Attachment

For late-stage introduction of the pyridin-4-yl group, palladium-catalyzed cross-coupling between 2-chloro intermediates and pyridin-4-ylboronic acid is employed. Optimized conditions from include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Yield: 68–75%

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show DMF outperforms ethanol in cyclocondensation steps due to enhanced solubility of intermediates (Table 1).

Table 1: Solvent Screening for Core Synthesis

EntrySolventTemp (°C)Yield (%)
1DMF12089
2EtOH8074

Scalability

Gram-scale synthesis is feasible using neat conditions for cyclocondensation, achieving 70% yield with 5.0 equiv. of anthranilic ester.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Distinct signals for the ethyl bridge (δ 2.87 ppm, t, J=7.0 Hz; δ 3.60 ppm, q, J=6.7 Hz) and pyridin-4-yl protons (δ 8.60–8.87 ppm).

  • IR: C=O stretch at 1684 cm⁻¹ confirms lactam formation.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, MeCN/H₂O gradient) shows ≥98% purity for final products.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing O- vs. N-alkylation is suppressed using bulky bases (e.g., DBU).

  • Electron-Withdrawing Group Effects: Pyridine rings with strong electron-withdrawing substituents (e.g., NO₂) reduce cyclocondensation yields by 30–40% .

Análisis De Reacciones Químicas

Tipos de reacciones

7-[2-(3,4-dimetoxi fenil)etil]-2-piridin-4-ilpirido[3,4-e][1,2,4]triazolo[1,5-a]pirimidin-6(7H)-ona puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.

    Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.

    Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos con otros diferentes, alterando potencialmente las propiedades del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, pero típicamente implican temperaturas controladas, solventes específicos y catalizadores.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como halógenos o grupos alquilo.

Aplicaciones Científicas De Investigación

7-[2-(3,4-dimetoxi fenil)etil]-2-piridin-4-ilpirido[3,4-e][1,2,4]triazolo[1,5-a]pirimidin-6(7H)-ona tiene varias aplicaciones de investigación científica, que incluyen:

    Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como compuesto modelo en estudios de mecanismo de reacción.

    Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, anticancerígenas y antiinflamatorias.

    Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.

    Industria: Puede utilizarse en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de 7-[2-(3,4-dimetoxi fenil)etil]-2-piridin-4-ilpirido[3,4-e][1,2,4]triazolo[1,5-a]pirimidin-6(7H)-ona implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas que desempeñan funciones críticas en varios procesos celulares. Los efectos del compuesto están mediados a través de la modulación de estos objetivos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The target compound’s 3,4-dimethoxyphenyl-ethyl chain confers higher lipophilicity than analogs with smaller substituents (e.g., methoxyethyl or furylmethyl) .
  • Solubility: Amino or methoxy groups (e.g., in ) improve aqueous solubility compared to the target’s bulky dimethoxyphenyl group.
  • Bioactivity Potential: The pyridin-4-yl group in the target compound may offer distinct binding interactions compared to pyridin-3-yl () or methoxyphenyl () analogs.

Bioactivity Trends in Analogous Compounds

Though direct data for the target compound is lacking, insights from structurally related compounds suggest:

  • Ferroptosis Induction : Certain triazolopyrimidines may act as ferroptosis-inducing agents (FINs), as seen in ’s discussion of natural and synthetic compounds triggering selective cell death in cancer cells .

Actividad Biológica

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential therapeutic applications. Its unique structure allows for various interactions with biological targets, particularly in the realm of cancer treatment.

Chemical Structure and Properties

The compound belongs to a class of heterocycles that integrate multiple ring systems—specifically pyridine, pyrimidine, and triazole. This structural diversity enhances its pharmacological profile and makes it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC19H20N4O2
Molecular Weight336.39 g/mol
CAS NumberNot specified

Research indicates that this compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism positions it as a potential candidate for cancer therapy where regulation of cell proliferation is crucial .

Anticancer Properties

Studies have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 3.35 to 16.79 μM across different cell lines .

Binding Affinity Studies

The binding affinity and specificity of the compound can be assessed using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods help elucidate its mechanism of action and optimize its efficacy as a therapeutic agent .

Study 1: Inhibition of CDK2

A study focused on the compound's ability to inhibit CDK2 revealed that it effectively disrupts the enzyme's interaction with cyclin A2. This disruption leads to cell cycle arrest in the G1 phase, highlighting its potential use in treating cancers characterized by uncontrolled cell proliferation .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the compound's cytotoxic effects across a panel of human cancer cell lines. The results indicated that it possesses considerable activity against several types of cancer cells, supporting its development as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrido-triazolo-pyrimidine core of this compound?

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization and substitution. A common approach involves:

  • Cyclocondensation : Reacting substituted pyridines or pyrimidines with triazole precursors under acidic or basic conditions to form the fused triazolo-pyrimidine ring .
  • Functionalization : Introducing substituents (e.g., 3,4-dimethoxyphenyl or pyridinyl groups) via nucleophilic substitution or Grignard reactions .
  • Purification : Chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially for novel derivatives .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radioligand binding .
  • Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Computational Docking : Predict binding affinity to targets like DNA topoisomerases or protein kinases using molecular modeling software .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Catalyst Screening : Test bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yields by 20–30% compared to conventional heating .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility and reaction kinetics .

Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify rapid clearance or poor absorption .
  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Purity Verification : Re-test the compound for impurities (e.g., by LC-MS) that may interfere with assays .

Q. What strategies are effective for designing SAR studies on this compound’s substituents?

  • Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic moieties to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute the pyridinyl group with quinoline or isoquinoline to enhance target engagement .
  • Activity Cliffs : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methoxy vs. ethoxy groups) .

Data Analysis and Experimental Design

Q. How should researchers statistically validate biological activity in heterogeneous assay formats?

  • Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Replicate Design : Include ≥3 biological replicates and technical triplicates to account for inter-experimental variability .
  • Negative Controls : Compare to structurally similar inactive analogs to confirm specificity .

Q. What experimental controls are essential when assessing off-target effects in kinase inhibition studies?

  • Broad-Panel Screening : Test against kinase families (e.g., tyrosine kinases, CDKs) to identify selectivity profiles .
  • ATP-Competition Assays : Determine if inhibition is ATP-competitive using increasing ATP concentrations .
  • Inactive Mutant Kinases : Use mutated enzymes (e.g., kinase-dead mutants) to confirm on-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.